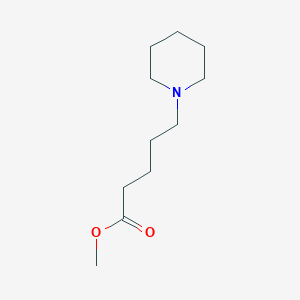
Methyldelta-piperidinovalerate
Overview
Description
Methyldelta-piperidinovalerate is a useful research compound. Its molecular formula is C11H21NO2 and its molecular weight is 199.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing Methyldelta-piperidinovalerate, and how can purity be validated?
Synthesis should follow protocols for structurally similar heterocyclic compounds, such as microwave-assisted reactions for improved yield and reduced side products . Post-synthesis, validate purity using:
- Chromatographic techniques (HPLC or GC-MS) to identify impurities.
- Spectroscopic methods (NMR, FT-IR) to confirm molecular structure .
- Elemental analysis to verify stoichiometric ratios.
Document procedural deviations (e.g., solvent purity, temperature fluctuations) to troubleshoot batch inconsistencies .
Q. How should researchers design initial experiments to assess this compound’s physicochemical properties?
Adopt a tiered approach:
In silico modeling (e.g., QSAR) to predict solubility, logP, and stability.
Empirical testing :
- Solubility profiles across pH gradients.
- Thermal stability via differential scanning calorimetry (DSC).
- Hydrolytic degradation studies under accelerated conditions .
Compare results with structurally analogous compounds to identify outliers requiring mechanistic investigation .
Q. What statistical frameworks are optimal for analyzing preliminary bioactivity data?
Use hypothesis-driven analyses:
- Dose-response curves (non-linear regression) to estimate IC50/EC50 values.
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
- Power analysis to determine sample size adequacy for follow-up studies .
Report effect sizes and confidence intervals to contextualize significance beyond p-values .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
Systematically evaluate:
- Pharmacokinetic factors : Bioavailability, metabolic stability (e.g., liver microsomal assays).
- Experimental design : Species-specific differences, dosing regimens, and endpoint measurements .
- Data normalization : Adjust for confounding variables (e.g., protein binding in vitro vs. in vivo).
Use meta-analytic techniques to aggregate findings from independent studies and identify bias sources .
Q. What strategies optimize the reproducibility of this compound’s synthetic protocols?
Implement FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Metadata standardization : Document reaction conditions (catalyst purity, solvent grade) in machine-readable formats .
- Collaborative validation : Cross-lab replication with blinded operators.
- Open-source repositories : Share raw spectral data (NMR, MS) for peer verification .
Q. How to design a mixed-methods study investigating this compound’s mechanism of action?
Integrate:
- Quantitative : Transcriptomic/proteomic profiling to identify target pathways.
- Qualitative : Semi-structured interviews with domain experts to contextualize omics data .
Ensure alignment with PICOT criteria (Population: cell lines; Intervention: compound exposure; Comparison: untreated controls; Outcome: pathway modulation; Time: longitudinal assays) .
Q. What meta-analysis frameworks are suitable for reconciling disparate toxicity findings across studies?
Follow PRISMA guidelines:
Systematic search : Include databases like PubMed, Embase, and preprint servers.
Risk-of-bias assessment : Use tools like ROB-2 for in vivo studies.
Statistical harmonization : Convert endpoints (e.g., LD50) to standardized metrics.
Subgroup analysis : Stratify by administration route, species, or formulation .
Q. Methodological Guidance for Complex Scenarios
Q. How to address challenges in long-term stability studies of this compound?
- Accelerated stability testing : Use ICH Q1A guidelines (25°C/60% RH, 40°C/75% RH).
- Degradation product identification : LC-MS/MS coupled with molecular networking.
- Real-time monitoring : Deploy IoT-enabled sensors for continuous data collection in storage conditions .
Q. What ethical considerations apply when transitioning from preclinical to clinical research?
Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
methyl 5-piperidin-1-ylpentanoate |
InChI |
InChI=1S/C11H21NO2/c1-14-11(13)7-3-6-10-12-8-4-2-5-9-12/h2-10H2,1H3 |
InChI Key |
FYXPGVQYAFYJIY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCN1CCCCC1 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














